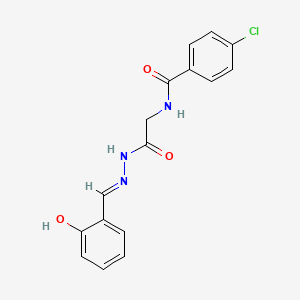
4-Chlorohippuric (2-hydroxybenzylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorohippuric (2-hydroxybenzylidene)hydrazide is a chemical compound with the molecular formula C16H14ClN3O3 and a molecular weight of 331.761 g/mol . This compound is part of a class of hydrazones, which are known for their diverse biological activities and applications in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorohippuric (2-hydroxybenzylidene)hydrazide typically involves the reaction of 4-chlorohippuric acid with 2-hydroxybenzaldehyde in the presence of hydrazine hydrate . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorohippuric (2-hydroxybenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
4-Chlorohippuric (2-hydroxybenzylidene)hydrazide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Chlorohippuric (2-hydroxybenzylidene)hydrazide involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can enhance its biological activities . It also interacts with cellular enzymes and proteins, leading to the inhibition of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2-Chlorohippuric (2-hydroxybenzylidene)hydrazide
- 4-Chlorohippuric (3,4-dichlorobenzylidene)hydrazide
- 2-Chlorohippuric (4-fluorobenzylidene)hydrazide
Comparison: 4-Chlorohippuric (2-hydroxybenzylidene)hydrazide is unique due to its specific substitution pattern and the presence of both chlorinated and hydroxyl groups. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the hydroxyl group enhances its ability to form hydrogen bonds, which can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C16H14ClN3O3 |
|---|---|
Poids moléculaire |
331.75 g/mol |
Nom IUPAC |
4-chloro-N-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H14ClN3O3/c17-13-7-5-11(6-8-13)16(23)18-10-15(22)20-19-9-12-3-1-2-4-14(12)21/h1-9,21H,10H2,(H,18,23)(H,20,22)/b19-9+ |
Clé InChI |
RCPBGQCWNBZBFH-DJKKODMXSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15017955.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15017957.png)

![1-{N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-dimethylphenyl)formamide](/img/structure/B15017965.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B15017971.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B15017975.png)
![2-(4-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15017985.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide](/img/structure/B15017990.png)
![4-fluoro-N-[2-({(2E)-2-[4-(heptyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B15017996.png)
![Ethyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B15017998.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15018003.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15018004.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide](/img/structure/B15018009.png)

